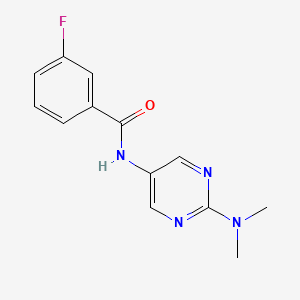

N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of two nitrogen atoms. Pyrimidine derivatives are widely used in pharmaceuticals and have a variety of biological activities .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrimidine derivatives are solid at room temperature and have moderate to high solubility in organic solvents .Aplicaciones Científicas De Investigación

Antipsychotic Potential

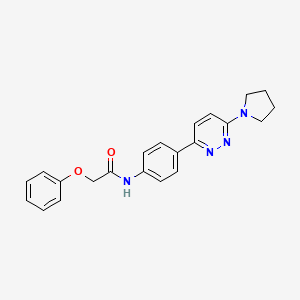

N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide has been explored for its potential antipsychotic effects. A study discovered a related compound, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, which demonstrated potent antipsychotic-like effects in various animal models. This compound showed great promise for the development of PET tracers, contributing to the understanding of mGluR1 functions in humans (Satoh et al., 2009).

Inhibition of TNF-α Production

Research involving N-pyridinyl(methyl)fluorobenzamides, which are structurally similar to N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide, found these compounds to be effective inhibitors of TNF-α production. This class of compounds, including pentafluorobenzamides, exhibited significant activity in reducing inflammation in animal models (Collin et al., 1999).

Applications in PET Imaging

Several studies have focused on the synthesis of novel radioligands for positron emission tomography (PET) imaging, using compounds structurally related to N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide. These ligands are designed for imaging the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, demonstrating their utility in neurological research (Fujinaga et al., 2012), (Yamasaki et al., 2011).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds structurally related to N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide. For example, the synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid, which shares a similar structure, aimed to reduce the toxicity of 5-Fluorouracil, a widely used chemotherapy drug. This research contributes to the development of prodrugs with higher efficiency and lower toxicity (Xiong Jing, 2010).

Photophysical Properties and pH-Sensing

A study on pyrimidine-phthalimide derivatives, related to N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide, revealed their potential for pH-sensing applications. These compounds showed solid-state fluorescence emission and solvatochromism, indicating their utility in developing novel colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O/c1-18(2)13-15-7-11(8-16-13)17-12(19)9-4-3-5-10(14)6-9/h3-8H,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWAZVCZGQQLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)